Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a nitrophenyl group, a pyrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The final step involves esterification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol and dimethylformamide, and the reactions are typically carried out under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methyl-3-nitrophenyl)-2-oxoacetate
- Methyl 2-(2-chlorophenyl)acetate
- Methyl (2-nitrophenoxy)acetate
Uniqueness
Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of both a nitrophenyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Biological Activity
Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Chemical Formula : C12H11N3O5
- Molecular Weight : 273.23 g/mol
- CAS Number : 125451887
The structure features a pyrazole ring substituted with a nitrophenyl group and an acetate moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and acylation processes. The details of the synthetic pathway can vary, but it generally includes the formation of the pyrazole core followed by the introduction of the nitrophenyl and acetate substituents.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains, showing significant inhibition zones:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
10a | E. coli | 15 |
10b | S. aureus | 20 |
10c | P. mirabilis | 18 |
These results indicate that modifications in the structure can enhance or diminish antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Anti-inflammatory and Anticancer Properties
In addition to antimicrobial effects, compounds in this class have been evaluated for anti-inflammatory and anticancer activities. Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cell lines and inhibit pro-inflammatory cytokines:
- Apoptosis Induction : Certain derivatives were shown to trigger apoptosis in A431 cells with IC50 values comparable to established chemotherapeutics.
- Cytokine Inhibition : These compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating potential for use in inflammatory diseases .
Case Studies
- Antimicrobial Screening : A study screened various pyrazole derivatives against Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that certain compounds exhibited potent activity against resistant strains, highlighting their potential as novel antimicrobial agents .
- Anti-cancer Activity : In vitro studies demonstrated that this compound induced cell cycle arrest in cancer cells, leading to increased apoptosis rates compared to control groups .
Properties
Molecular Formula |
C12H11N3O5 |
---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
methyl 2-[2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C12H11N3O5/c1-20-11(16)6-8-7-13-14(12(8)17)9-4-2-3-5-10(9)15(18)19/h2-5,7,13H,6H2,1H3 |
InChI Key |
FBBONLBVPJXTQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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